molecular formula C7H13N3O4 B102359 Sarcosylglycylglycine CAS No. 18479-98-6

Sarcosylglycylglycine

Cat. No. B102359
CAS RN: 18479-98-6
M. Wt: 203.2 g/mol
InChI Key: QWOFXURFHXRJBJ-UHFFFAOYSA-N
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Description

Sarcosylglycylglycine is a compound related to the field of amino acids and peptides. It is associated with sarcosine (N-methylglycine), which is a derivative of glycine, the simplest amino acid. Sarcosylglycylglycine is not directly studied in the provided papers, but its related compounds and derivatives have been investigated in various contexts, such as molecular recognition, synthesis, and conformational analysis.

Synthesis Analysis

The synthesis of sarcosylglycylglycine-like compounds involves various chemical methods. For instance, the synthesis of sarcoursodeoxycholic acid (sarcoUDCA) and its sarcosylsarcosine conjugate was achieved by the mixed anhydride method. The formation of the diamino acid conjugate occurred only when the free amino acid was used for conjugation, as demonstrated in the isolation of glycylglycoUDCA during the conjugation of UDCA with free glycine .

Molecular Structure Analysis

The molecular structure of sarcosine, a component of sarcosylglycylglycine, has been studied using techniques such as laser-ablation molecular-beam Fourier transform microwave spectroscopy and matrix-isolation FT-IR spectroscopy. These studies have identified different conformers of sarcosine, revealing the presence of intramolecular hydrogen bonds and providing insights into the conformational behavior of sarcosine and its derivatives .

Chemical Reactions Analysis

Chemical reactions involving sarcosine and its derivatives have been explored, such as the ion-molecule reactions of the proton-bound dimer of sarcosine and glycylglycine. These reactions proceed via association and ligand switching, with molecular recognition demonstrated for the ligand switching reactions. Nitrogen-containing bases preferred to switch out sarcosine, while oxygen-containing bases preferred to switch out glycylglycine . Additionally, the oxidation of sarcosine by D-amino-acid oxidase has been studied, yielding methylamine and glyoxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of sarcosine and related compounds have been characterized through various studies. For example, the crystal structure and conformation of the tripeptide glycyl-glycyl-sarcosine were determined, revealing an extended conformation at the N-terminal part and a polyglycine-II type of conformation at the C-terminal part . The low-temperature solid-state FTIR study of sarcosine showed the presence of both neutral and zwitterionic amino acid forms in the solid state, with the neutral forms converting non-reversibly to the zwitterionic forms upon temperature increase .

Scientific Research Applications

1. Schizophrenia Treatment

Sarcosine, a derivative of Sarcosylglycylglycine, has been studied for its potential in treating schizophrenia. It acts as a type 1 glycine transporter inhibitor and shows a significant effect in relieving overall clinical symptoms of schizophrenia. However, its impact on cognitive functions is not significant (Chang et al., 2020).

2. Neurological Impact

Sarcosine treatment in schizophrenia patients also influences neuronal and glial metabolites in the brain, particularly in the left dorsolateral prefrontal cortex. This suggests sarcosine's role in modulating brain chemistry, impacting neuron viability and neuroglial activity (Strzelecki et al., 2015).

3. Prostate Cancer Marker

Sarcosine has been identified as a potential biomarker in prostate cancer progression. Its concentration increases during the progression to metastasis and can be detected in urine, making it a non-invasive diagnostic tool (Cavaliere et al., 2011).

4. Diabetes Mellitus Research

In diabetes research, glycylsarcosine, related to Sarcosylglycylglycine, has been used to study the absorption mechanisms in the jejunum, indicating its role in understanding diabetes treatment and its effects on the gastrointestinal system (Bikhazi et al., 2004).

5. Biotechnological Applications

Sarcosine, as an N-methylated amino acid, has applications in biotechnology, particularly in the fermentative production of N-alkylated glycine derivatives. It serves as a building block for peptide-based drugs and detergents (Mindt et al., 2019).

6. Complementary Medicine

Sarcosine is also explored in complementary and alternative medicine for schizophrenia treatment, showing additional benefits on both positive and negative symptoms without notable side effects (Latif & Nerval, 2011).

7. Metabolic Pathway Analysis

Sarcosine's role in metabolic pathways has been studied, especially in the context of prostate cancer progression. It's involved in complex molecular events, making it a critical component in understanding cancer metabolism (Sreekumar et al., 2009).

8. Microbial Metabolism

Research into sarcosine catabolism in bacteria, particularly in Pseudomonas aeruginosa, has expanded understanding of microbial metabolism and regulatory mechanisms governing bacterial catabolism (Willsey & Wargo, 2015).

Safety And Hazards

The safety data sheet provided by Sigma-Aldrich for a similar compound, Glycylglycine, indicates that it is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility .

Future Directions

While specific future directions for Sarcosylglycylglycine are not mentioned in the search results, there are ongoing efforts in the field of chemical research to develop new therapeutics and establish predictive models for early detection of diseases .

properties

IUPAC Name

2-[[2-[[2-(methylamino)acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-8-2-5(11)9-3-6(12)10-4-7(13)14/h8H,2-4H2,1H3,(H,9,11)(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOFXURFHXRJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400134
Record name ST50554127
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sarcosylglycylglycine

CAS RN

18479-98-6
Record name ST50554127
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
JP Glusker, HL Carrell, HM Berman… - Journal of the …, 1977 - ACS Publications
The effect of alkylation of a peptide by a polycyclic aromatic hydrocarbon has been investigated as a model for pro-tein-carcinogen interactions. The tripeptide sarcosylglycylglycine (I) …
Number of citations: 16 pubs.acs.org
S Ando, I Ando, A Shoji, T Ozaki - Journal of the American …, 1988 - ACS Publications
In order to investigate the effect of hydrogen bonding on the 13C NMR chemical shifts of carbonyl carbons in peptides in the solid state, 13C CP/MAS NMR spectra were measured for a …
Number of citations: 135 pubs.acs.org
JW Payne - Ciba Foundation Symposium 4‐Peptide Transport …, 1972 - Wiley Online Library
… In such a test, sarcosylglycylglycine was a: efficient as triglycine in relieving triornithine inhibition, whereas the aN-acyl derivatives were ineffective even at a concentration 100 times …
Number of citations: 20 onlinelibrary.wiley.com
S Kuroki - t2r2.star.titech.ac.jp
The conformations of. polypeptides and proteins arise from the positions of internal rotation, dihedral angle ($31!) of the amino acid residues which make up the backbone chain, and …
Number of citations: 0 t2r2.star.titech.ac.jp
JP Glusker - Design of organic solids, 1998 - Springer
Directional intermolecular interactions can be found by statistical analyses of the surroundings of functional groups in all crystal structures containing them. The most notable such …
Number of citations: 113 link.springer.com
F Wojcik, S Mosca, L Hartmann - The Journal of organic chemistry, 2012 - ACS Publications
We present for the first time the synthesis of asymmetrically branched sequence-defined poly/oligo(amidoamines) (PAAs) using solid-phase synthesis with the capability of introducing …
Number of citations: 60 pubs.acs.org
JP Glusker - Polycyclic Hydrocarbons and Cancer, 1981 - books.google.com
… The only detailed study in this instance reported so far is that of the alkylation of sarcosylglycylglycine by an anthracene derivative (30)(33), in which the structures of the alkylating …
Number of citations: 4 books.google.com
WO Gillum, LE Mortenson, JS Chen… - Journal of the American …, 1977 - ACS Publications
Previous research has demonstrated that the complexes [Fe4S4 (SR) 4] 2-and [Fe2S2 (SR) 4] 2_, synthetic analogues of the [Fe4S4*(S-Cys) 4] and [Fe2S2*(S-Cys) 4] active sites of …
Number of citations: 168 pubs.acs.org
BA Hess, L Smentek - Organic Letters, 2004 - ACS Publications
The cyclization of the A−B rings of squalene to hopene is studied computationally (DFT). A transition structure is found for a concerted, asynchronous pathway for the formation of chair-…
Number of citations: 45 pubs.acs.org
R Venugopal, PI Lin, YT Chen - The Journal of Physical Chemistry …, 2006 - ACS Publications
Zn x Cd 1 - x Se alloy nanowires, with composition x = 0, 0.2, 0.5, 0.7, and 1, have been successfully synthesized by a chemical vapor deposition (CVD) method assisted with laser …
Number of citations: 117 pubs.acs.org

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